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molecular formula C7H6F3NO B068610 2-Methoxy-5-(trifluoromethyl)pyridine CAS No. 175277-45-9

2-Methoxy-5-(trifluoromethyl)pyridine

Cat. No. B068610
M. Wt: 177.12 g/mol
InChI Key: KNIGTEGBOBDGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06225320B1

Procedure details

To butyl lithium (7.2 ml, 1.6M in hexanes, 11.5 mmol) in tetrahydrofuran (12.0 ml) at −78° C. was slowly added diisopropylamine (1.14 g, 11.3 mmol) in tetrahydrofuran (4.0 ml), and the resulting solution allowed to warm to 0° C. over 45 mins. A mixture of 2-methoxy-5-trifluoromethylpyridine (2.00 g, 11.3 mmol) and trimethylsilyl chloride (3.2 ml, 25.2 mmol) in tetrahydrofuran (8.0 ml) was then slowly added and the mixture stirred for 30 mins. at 0° C., before being quenched with water (50 ml). The mixture formed was extracted with ethyl acetate (2×70 ml), and the extracts washed with brine (50 ml), dried (Na2SO4) and concentrated to give the product as an orange oil (1.36 g, 48% yield).
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Yield
48%

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][N:16]=1.[CH3:25][Si:26](Cl)([CH3:28])[CH3:27]>O1CCCC1>[CH3:13][O:14][C:15]1[C:20]([Si:26]([CH3:28])([CH3:27])[CH3:25])=[CH:19][C:18]([C:21]([F:24])([F:22])[F:23])=[CH:17][N:16]=1

Inputs

Step One
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
COC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
3.2 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
ADDITION
Type
ADDITION
Details
was then slowly added
CUSTOM
Type
CUSTOM
Details
at 0° C., before being quenched with water (50 ml)
CUSTOM
Type
CUSTOM
Details
The mixture formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×70 ml)
WASH
Type
WASH
Details
the extracts washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=NC=C(C=C1[Si](C)(C)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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